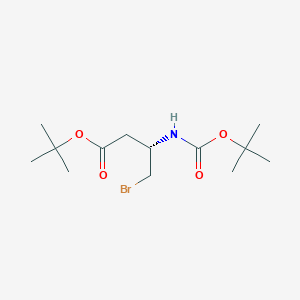

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate

Descripción general

Descripción

“tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is a chemical compound that contains a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic chemistry, specifically for protecting amines .

Synthesis Analysis

The synthesis of “this compound” involves the use of di-tert-butyl dicarbonate (Boc2O) as a precursor . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine. Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc group is a carbamate, which is an ester of carbamic acid .Chemical Reactions Analysis

The Boc group in “this compound” can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA) . The first step involves protonation of the carbonyl oxygen, which is resonance stabilized. This facilitates the cleavage of the oxygen bonded to the tert-butyl group. The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of the Boc group makes it a good choice for forming a carbamate protecting group . The Boc group is also known for its stability, which is due to the more substituted tert-butyl carbocation .Aplicaciones Científicas De Investigación

Synthetic Applications and Environmental Considerations

Synthetic Applications in Organic Chemistry : Compounds similar to tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate are widely used in the synthesis of complex organic molecules. For example, tert-butyl compounds play a crucial role in selective organic synthesis over metal cation-exchanged clay catalysts due to their ability to facilitate various reactions, including alkylation and carbonyl-ene reactions, which are fundamental in creating complex organic structures (Tateiwa & Uemura, 1997). Additionally, tert-butanesulfinamide has been highlighted for its applications in the synthesis of N-heterocycles via sulfinimines, showcasing the significance of tert-butyl-based compounds in producing pharmacologically relevant structures (Philip et al., 2020).

Environmental Fate and Biodegradation : Research on similar tert-butyl compounds, like methyl tert-butyl ether (MTBE), provides insights into the environmental fate, pollution concerns, and biodegradation pathways of tert-butyl derivatives. The environmental behavior, human exposure, and potential toxic effects of synthetic phenolic antioxidants, including tert-butyl-based compounds, have been extensively reviewed, highlighting the widespread occurrence of these compounds in various environmental matrices and their potential health implications (Liu & Mabury, 2020). Similarly, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, indicating the microbial capabilities to degrade tert-butyl derivatives under aerobic conditions, though anaerobic degradation pathways remain less understood (Thornton et al., 2020).

Advanced Materials Development

Photocatalytic Applications : The development of advanced materials, such as (BiO)_2CO_3-based photocatalysts, demonstrates the potential use of tert-butyl compounds in modifying material properties to enhance visible light-driven photocatalytic performance. This is relevant for environmental remediation and energy conversion applications, where specific modifications can significantly improve material efficiency and functionality (Ni et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amino group during reactions, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its target (the amino group) by forming a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . By protecting the amino group, it allows for the successful completion of peptide synthesis without unwanted side reactions .

Pharmacokinetics

The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa) . This suggests that the compound’s bioavailability and metabolism could be influenced by the pH of the environment.

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the successful synthesis of peptides . After the peptide synthesis is complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of “this compound” can be influenced by environmental factors such as temperature and pH. For example, high temperatures can facilitate the deprotection of Boc amino acids and peptides . Additionally, the presence of a strong acid such as TFA is required for the removal of the Boc group .

Safety and Hazards

The safety and hazards associated with “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are largely dependent on the conditions under which it is handled and used. For instance, the CO2 gas that forms during the reaction should be allowed to escape . It’s also important to note that the tert-butyl cation can either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .

Análisis Bioquímico

Biochemical Properties

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: plays a vital role in biochemical reactions, primarily due to its ability to act as a protected amino acid. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins, particularly those involved in peptide bond formation and cleavage. For instance, it can be used in the synthesis of peptides by interacting with enzymes like proteases, which recognize and cleave specific peptide bonds .

Cellular Effects

The effects of This compound on cells are primarily related to its role in peptide synthesis. It influences cell function by participating in the formation of peptides that can act as signaling molecules, enzymes, or structural components. This compound can affect cell signaling pathways by contributing to the synthesis of peptides that interact with cell surface receptors, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino function, allowing selective reactions to occur at other sites. This protection is crucial during peptide synthesis, where the compound can be selectively deprotected to reveal the amino group for subsequent reactions. The deprotection process typically involves the use of strong acids like trifluoroacetic acid, which cleaves the Boc group, allowing the amino group to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term studies have shown that the compound maintains its integrity for extended periods, making it suitable for use in various biochemical applications .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily those related to peptide synthesis and degradation. The compound interacts with enzymes like proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, the Boc group can be metabolized by specific enzymes, leading to the release of the active amino acid derivative .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of This compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical functions. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and processing .

Propiedades

IUPAC Name |

tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZBCOHGRDGBDM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117184 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2006286-94-6 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)

![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)